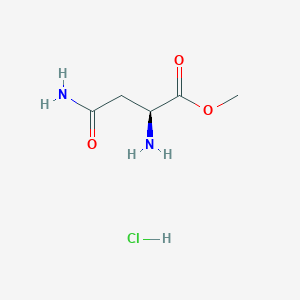

Methyl L-asparaginate monohydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQXHIJXUDQSS-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206073 | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57461-34-4 | |

| Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl L-asparaginate monohydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl L-asparaginate monohydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document details the compound's structure, physical characteristics, and chemical behavior, supported by experimental protocols and data presented in a clear and accessible format.

Introduction

This compound is the hydrochloride salt of the methyl ester of the naturally occurring amino acid L-asparagine. As a derivative of a proteinogenic amino acid, it finds applications in various fields of biochemical research and pharmaceutical development. Its utility often stems from its role as a building block in peptide synthesis and as a starting material for the synthesis of more complex molecules.[1] The hydrochloride salt form generally offers enhanced stability and solubility in aqueous solutions compared to the free base.[1] This guide aims to consolidate the available data on its physical and chemical properties to facilitate its effective use in research and development. One supplier mentions its use in treating oral mucositis and in preventing the development of lymphoblastic leukemia in mice, suggesting potential therapeutic applications.[2]

Chemical and Physical Properties

This compound is a white solid.[3] Key identifying information and physical properties are summarized in the tables below.

General Information

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | L-Asparagine, methyl ester, monohydrochloride; L-Asn-OMe·HCl | [4][5] |

| CAS Number | 57461-34-4 | [3][4] |

| Molecular Formula | C₅H₁₀N₂O₃·HCl | [4][5] |

| Molecular Weight | 182.61 g/mol | [3][4][5] |

Physical Properties

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Appearance | White solid | N/A |

| Boiling Point | 328.5 °C at 760 mmHg | [4] |

| Flash Point | 198.1 °C | [4] |

| Storage Conditions | -15°C | [4] |

Note: The boiling and flash points are reported by a commercial supplier and should be treated as approximate values, potentially referring to the free base or a related compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the α-proton, and the β-protons of the asparagine backbone, as well as exchangeable protons from the amine, amide, and hydrochloride groups. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent functional groups.

-

-OCH₃ (Methyl ester): A singlet expected around 3.7 ppm.

-

-CH (α-proton): A triplet or multiplet expected around 4.0 ppm.

-

-CH₂ (β-protons): Two diastereotopic protons, likely appearing as a multiplet around 2.8-3.0 ppm.

-

-NH₃⁺ (Ammonium): A broad singlet, with a chemical shift dependent on concentration and solvent.

-

-CONH₂ (Amide): Two broad singlets for the two non-equivalent protons.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

-

C=O (Ester carbonyl): Expected in the range of 170-175 ppm.

-

C=O (Amide carbonyl): Expected in the range of 172-178 ppm.

-

-CH (α-carbon): Expected around 50-55 ppm.

-

-OCH₃ (Methyl ester carbon): Expected around 52 ppm.

-

-CH₂ (β-carbon): Expected around 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretching (Ammonium and Amide): Broad bands in the region of 3400-2800 cm⁻¹.

-

C-H stretching (Aliphatic): Bands in the region of 3000-2850 cm⁻¹.

-

C=O stretching (Ester): A strong, sharp band around 1740-1720 cm⁻¹.

-

C=O stretching (Amide I band): A strong band around 1680-1650 cm⁻¹.

-

N-H bending (Amide II band): A band around 1650-1620 cm⁻¹.

-

C-O stretching (Ester): Bands in the region of 1300-1100 cm⁻¹.

Chemical Reactivity and Stability

Stability

As a hydrochloride salt of an amino acid ester, this compound is expected to be more stable than its free base form, particularly with respect to hydrolysis of the ester group.[1] Storing the compound at low temperatures (-15°C) is recommended to minimize degradation.[4]

Hydrolysis

The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield L-asparagine and methanol. The rate of hydrolysis is dependent on pH and temperature. The amide side chain can also undergo hydrolysis, particularly under harsh acidic or basic conditions, to yield L-aspartic acid.

Reactivity

The primary reactive sites are the amino group, the ester carbonyl, and the amide group. The amino group can act as a nucleophile in various reactions. The ester carbonyl is susceptible to nucleophilic acyl substitution. The amide group can participate in condensation reactions.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Synthesis of this compound

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination:

Caption: Standard procedure for melting point determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined by the shake-flask method.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation:

Caption: General workflow for preparing a sample for NMR analysis.

IR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet method is a common technique for IR analysis.

Workflow for KBr Pellet Preparation:

Caption: Procedure for preparing a KBr pellet for FT-IR analysis.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound based on available data. While some specific experimental values are not widely reported, this document provides a solid foundation of its characteristics and the methodologies for its analysis. For researchers and developers, this information is critical for the effective handling, characterization, and application of this compound in their work. Further experimental investigation is encouraged to fill the existing data gaps and to further elucidate the properties and potential applications of this molecule.

References

In-Depth Technical Guide: Synthesis of Methyl L-asparaginate Monohydrochloride from L-asparagine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl L-asparaginate monohydrochloride from L-asparagine. The primary method detailed is the esterification of L-asparagine using thionyl chloride in methanol, a common and effective approach for producing amino acid methyl esters. This document includes detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and workflow.

Introduction

This compound is a valuable derivative of the amino acid L-asparagine. It serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds. The esterification of the carboxylic acid group in L-asparagine protects it during peptide coupling reactions and can enhance its solubility in organic solvents. The hydrochloride salt form improves the compound's stability and handling characteristics.

The synthesis route described herein involves the reaction of L-asparagine with thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl sulfite and hydrogen chloride in situ. The hydrogen chloride then acts as a catalyst for the Fischer-Speier esterification of the carboxylic acid group of L-asparagine.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and expected analytical data for this compound.

| Identifier | Value |

| IUPAC Name | (S)-Methyl 2-amino-3-carbamoylpropanoate hydrochloride |

| Synonyms | L-Asparagine methyl ester hydrochloride, H-Asn-OMe·HCl |

| CAS Number | 57461-34-4 |

| Molecular Formula | C₅H₁₁ClN₂O₃ |

| Molecular Weight | 182.61 g/mol |

| Appearance | Off-white to white crystalline powder[1] |

| Purity (Typical) | ≥ 98% (TLC)[1] |

| Storage Conditions | 0 - 8 °C[1] |

| Analytical Data | Expected Value |

| Melting Point (°C) | Data not consistently available in literature |

| Yield (%) | Highly dependent on reaction scale and purification method |

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

References

A Technical Guide to the Solubility of Methyl L-Asparaginate Monohydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl L-asparaginate monohydrochloride in various organic solvents. The information contained herein is essential for professionals in drug development and chemical research, where understanding the solubility of amino acid derivatives is critical for process design, formulation, and synthesis.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent. For amino acid derivatives like this compound, solubility is influenced by several factors, including the polarity of the solvent, the presence of functional groups, and the crystalline structure of the solute. As a hydrochloride salt of a methyl ester, this compound exhibits a hydrophilic character due to the presence of the ammonium and chloride ions, which generally favors solubility in polar solvents. However, the methyl ester group introduces a degree of lipophilicity, which can influence its solubility in less polar organic media.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, data for structurally similar amino acid methyl ester hydrochlorides, such as L-aspartic acid β-methyl ester hydrochloride and L-glutamic acid dimethyl ester hydrochloride, can provide valuable insights and serve as a reasonable proxy for estimating solubility behavior.

The following table summarizes the available quantitative and qualitative solubility data for these analogous compounds in various organic solvents. It is crucial to note that these values should be used as a guide and experimental verification for this compound is strongly recommended.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Analogous Compound | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47.2 | L-Aspartic acid β-methyl ester hydrochloride | 10.0[1][2] | Not Specified | Soluble with sonication recommended.[1][2] |

| Methanol | Alcohol | 32.7 | L-Glutamic acid dimethyl ester hydrochloride | Moderate | Room Temperature | Qualitative data suggests moderate solubility.[3] |

| Ethanol | Alcohol | 24.5 | L-Glutamic acid dimethyl ester hydrochloride | Moderate | Room Temperature | Qualitative data suggests moderate solubility.[3] |

| Chloroform | Chlorinated Hydrocarbon | 4.8 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |

| Dichloromethane | Chlorinated Hydrocarbon | 9.1 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |

| Ethyl Acetate | Ester | 6.0 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |

| Acetone | Ketone | 20.7 | L-Aspartic acid β-methyl ester hydrochloride | Soluble | Not Specified | Qualitative data indicates solubility.[4] |

Experimental Protocol for Solubility Determination

A detailed and accurate determination of solubility is paramount for any research or development application. The gravimetric method is a robust and widely accepted technique for determining the solubility of solid compounds in liquid solvents.[5][6]

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent of interest, separating the undissolved solid, and then determining the concentration of the solute in a known mass or volume of the saturated solution by evaporating the solvent and weighing the residue.

Apparatus and Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, methanol, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to ensure that no solid particles are transferred.

-

Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed glass evaporating dish. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be below the melting point of the solute and the boiling point of the solvent should be considered.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S = (m_residue / V_solution) * 100

where:

-

m_residue is the mass of the dried solute (in g).

-

V_solution is the volume of the saturated solution withdrawn (in mL).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is scarce, information from analogous compounds offers valuable estimations. The detailed experimental protocol for the gravimetric method provides a reliable framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. Accurate solubility data is a critical parameter that underpins the successful design and implementation of chemical processes and pharmaceutical formulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 3. Page loading... [guidechem.com]

- 4. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl L-asparaginate monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl L-asparaginate monohydrochloride (C₅H₁₁ClN₂O₃, CAS No: 6384-09-4). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic characteristics based on the known data of its parent compound, L-asparagine, and general principles of spectroscopic interpretation for amino acid derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to generate and confirm their own findings. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Introduction

This compound is the methyl ester hydrochloride salt of the naturally occurring amino acid L-asparagine. The esterification of the carboxylic acid group and the formation of the hydrochloride salt of the amine group are common modifications to improve the solubility and stability of amino acids for various applications, including peptide synthesis and drug formulation. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide outlines the expected spectroscopic data and provides the necessary protocols for its experimental determination.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to be similar to that of L-asparagine, with the key addition of a singlet corresponding to the methyl ester protons. The chemical shifts will be influenced by the protonation of the α-amino group and the esterification of the α-carboxyl group.

Table 1: ¹H NMR Data for L-asparagine and Predicted Data for this compound.

| Proton Assignment | L-asparagine (D₂O, 400 MHz) | This compound (Predicted, D₂O) | Expected Multiplicity |

| α-H | ~3.9 ppm | ~4.2 ppm | Triplet (t) |

| β-CH₂ | ~2.8 ppm | ~3.0 ppm | Doublet of doublets (dd) |

| -OCH₃ | N/A | ~3.7 ppm | Singlet (s) |

| -NH₂ (amide) | Broad singlet | Broad singlet | Singlet (s) |

| -NH₃⁺ (amine) | Broad singlet | Broad singlet | Singlet (s) |

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The most significant changes from L-asparagine will be the appearance of a signal for the methyl ester carbon and shifts in the signals of the carbonyl and α-carbons due to esterification.

Table 2: ¹³C NMR Data for L-asparagine and Predicted Data for this compound.

| Carbon Assignment | L-asparagine (D₂O, 100 MHz) | This compound (Predicted, D₂O) |

| C=O (ester) | ~175 ppm (acid) | ~172 ppm |

| C=O (amide) | ~178 ppm | ~177 ppm |

| α-C | ~53 ppm | ~51 ppm |

| β-C | ~37 ppm | ~36 ppm |

| -OCH₃ | N/A | ~53 ppm |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions are detailed below.

Table 3: Predicted IR Absorption Frequencies for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (amine hydrochloride) | 3200-2800 (broad) | Stretching |

| C-H (alkane) | 3000-2850 | Stretching |

| C=O (ester) | ~1740 | Stretching |

| C=O (amide) | ~1680 | Stretching (Amide I) |

| N-H (amide) | ~1640 | Bending (Amide II) |

| C-O (ester) | 1300-1150 | Stretching |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this polar compound. The expected molecular ion and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound.

| Ion | Formula | Expected m/z | Notes |

| [M+H]⁺ | [C₅H₁₁N₂O₃]⁺ | 147.0764 | Molecular ion (protonated free base) |

| [M-OCH₃]⁺ | [C₄H₈N₂O₂]⁺ | 116.0553 | Loss of the methoxy group |

| [M-COOCH₃]⁺ | [C₄H₉N₂O]⁺ | 101.0709 | Loss of the carbomethoxy group |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with thionyl chloride in methanol.[1]

-

Reaction Setup: Suspend L-asparagine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to -10 °C in an ice-salt bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure this compound as a crystalline solid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -NH₃⁺, -NH₂), which can simplify the spectrum.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the KBr pellet method is appropriate.[2]

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system for electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal and good ionization efficiency.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the provided predictions and detailed experimental protocols offer a robust framework for researchers to characterize this compound confidently. The successful application of the described NMR, IR, and Mass Spectrometry techniques will be essential for verifying the synthesis and purity of this compound, thereby supporting its use in further scientific endeavors.

References

Thermogravimetric Analysis of Methyl L-asparaginate Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl L-asparaginate monohydrochloride is the methyl ester of the amino acid L-asparagine, in its hydrochloride salt form. The introduction of the methyl ester group and the formation of a hydrochloride salt can significantly alter the thermal properties compared to the parent amino acid, L-asparagine. Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This analysis provides crucial information on decomposition temperatures, the presence of volatile components, and the composition of the final residue. Such data is invaluable for establishing safe handling procedures, determining shelf-life, and understanding potential degradation pathways.

Experimental Protocols

A detailed methodology for the thermogravimetric analysis of this compound is presented below. This protocol is a composite of standard procedures for the analysis of amino acid derivatives and organic salts.[1][2]

2.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of a linear heating rate. The instrument should be coupled with a data acquisition and analysis software. For a more detailed analysis of the evolved gases during decomposition, the TGA can be coupled with a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[3][4][5]

2.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan, commonly made of alumina or platinum.[2] The exact sample weight should be recorded. To ensure reproducibility, a consistent sample packing density should be maintained.

2.3. TGA Measurement Parameters

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed. Slower or faster heating rates can be used to investigate the kinetics of decomposition.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

Data Presentation

The quantitative data obtained from the thermogravimetric analysis of this compound can be summarized in a structured table. The following table presents hypothetical, yet scientifically plausible, data based on the known thermal behavior of L-asparagine and related compounds. The decomposition is expected to occur in multiple stages, reflecting the loss of different functional groups.

| Parameter | Value | Description |

| Initial Decomposition Temperature (Tonset) | ~ 180 - 200 °C | The temperature at which the initial mass loss is observed. |

| Stage 1 Mass Loss | ~ 19.9% | Corresponds to the loss of hydrogen chloride (HCl). |

| Temperature Range (Stage 1) | ~ 180 - 250 °C | The temperature range over which the first significant decomposition step occurs. |

| Stage 2 Mass Loss | ~ 31.7% | Likely corresponds to the decomposition of the methyl ester group (loss of CH3OH or related fragments). |

| Temperature Range (Stage 2) | ~ 250 - 350 °C | The temperature range for the second major decomposition event. |

| Stage 3 Mass Loss | ~ 23.5% | Represents the further breakdown of the asparagine backbone. |

| Temperature Range (Stage 3) | ~ 350 - 500 °C | The final major decomposition stage at higher temperatures. |

| Final Residue at 600 °C | < 5% | The amount of non-volatile material remaining at the end of the analysis. |

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualization of Experimental Workflow

The logical flow of a thermogravimetric analysis experiment can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from sample preparation to data analysis.

Caption: Experimental workflow for the thermogravimetric analysis of a solid sample.

Discussion of Expected Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process.

-

Initial Decomposition: The first step is likely the loss of hydrogen chloride (HCl), a common initial decomposition pathway for hydrochloride salts of amino acid esters. This would result in the formation of methyl L-asparaginate.

-

Ester and Amide Decomposition: Following the loss of HCl, the methyl ester and the amide group of the asparagine side chain would begin to decompose. This could involve the release of methanol, ammonia, water, and carbon monoxide. The thermal degradation of asparagine itself is known to be complex, potentially involving intramolecular cyclization.[6]

-

Carbonaceous Residue Formation: At higher temperatures, the organic backbone will continue to fragment, leading to the formation of a carbonaceous residue. The amount of residue will depend on the completeness of the combustion in the inert atmosphere.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While specific experimental data for this compound is not currently available, the outlined experimental protocol and the illustrative data provide a strong starting point for researchers. The thermal stability and decomposition characteristics are critical parameters for the safe and effective use of this compound in pharmaceutical and research applications. It is recommended that the procedures and expected results detailed in this guide be verified through direct experimental analysis.

References

- 1. Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage [mdpi.com]

- 2. epfl.ch [epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Thermodynamic and structural characterization of amino acid-linked dialkyl lipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl L-asparaginate Monohydrochloride: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-asparaginate monohydrochloride, chemically identified as L-Asparagine methyl ester hydrochloride, is a derivative of the non-essential amino acid L-asparagine. This white to off-white crystalline powder serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its enhanced solubility and stability compared to its parent amino acid make it a valuable intermediate in the synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on experimental protocols and its role in biochemical research.

Introduction

L-asparagine, the parent compound of this compound, was the first amino acid to be isolated in 1806 by French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet from asparagus juice.[1] The determination of its precise structure took several decades, with Italian chemist Arnaldo Piutti synthesizing it and publishing its true structure in 1888.[1] The esterification of L-asparagine to its methyl ester hydrochloride derivative represents a significant advancement for its application in chemical synthesis, particularly in overcoming challenges associated with the reactivity of the free carboxylic acid group during peptide bond formation.

This compound is primarily utilized as an intermediate in organic synthesis.[2][3] Its role as a protected form of L-asparagine allows for controlled and sequential addition of this amino acid residue in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4][5] Beyond peptide synthesis, it is employed in the development of novel therapeutic agents, particularly those targeting metabolic and neurological disorders.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | [6] |

| CAS Number | 57461-34-4 | [2] |

| Molecular Formula | C₅H₁₁ClN₂O₃ | [6] |

| Molecular Weight | 182.61 g/mol | [2] |

| Appearance | Off-white powder | [2] |

| Purity | ≥ 98% (TLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of L-asparagine. A general and convenient method for the preparation of amino acid methyl ester hydrochlorides, including the asparagine derivative, involves the use of trimethylchlorosilane (TMSCl) in methanol.[3]

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

This method provides a facile route to a variety of amino acid methyl ester hydrochlorides with good to excellent yields under mild conditions.[3]

Experimental Protocol:

-

To a round bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly while stirring with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the product as the amino acid methyl ester hydrochloride.[3]

Reaction Workflow:

Applications in Research and Development

This compound is a versatile building block with applications spanning several areas of scientific research.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The protection of the carboxylic acid group as a methyl ester prevents its participation in unintended side reactions during the formation of peptide bonds.[4][7] This is particularly crucial in the stepwise elongation of peptide chains. For instance, in the synthesis of Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester, the methyl ester of L-leucine is coupled with carbobenzyloxy-L-asparagine.[8]

Pharmaceutical Development

Biochemical Studies

In biochemical research, this compound serves as a tool to study protein structure and function.[2] By incorporating this modified amino acid into peptides, researchers can investigate the impact of esterification on peptide conformation and activity. It is also used in cell culture media to support the growth of various cell lines, aiding research in areas like cancer biology.[2]

Biological Activity and Signaling Pathways

The biological activity of this compound itself has not been extensively characterized in the scientific literature. Its primary role is that of a synthetic intermediate, and upon incorporation into a peptide or hydrolysis, it would release L-asparagine.

L-asparagine plays a critical role in cancer cell metabolism. Many cancer cells, particularly those of hematopoietic origin, have a high demand for asparagine and are sensitive to its depletion.[9][10] L-asparaginase, an enzyme that hydrolyzes L-asparagine to aspartic acid and ammonia, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL).[11]

Recent studies have elucidated a role for asparagine in regulating cellular signaling pathways, notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation. Asparagine can act as an amino acid exchange factor, promoting the uptake of other amino acids like serine, arginine, and histidine, which in turn activates mTORC1 signaling.[12] This suggests that asparagine levels can influence protein and nucleotide synthesis.

Hypothesized Cellular Fate and Signaling of L-Asparagine (from this compound):

It is important to note that this pathway describes the action of L-asparagine. The direct biological effects of the methyl ester form, prior to hydrolysis, are not well-documented.

Conclusion

This compound is a chemically significant derivative of L-asparagine that facilitates the synthesis of peptides and other complex molecules. While its own biological activity is not a primary area of research, its role as a key building block in the production of biologically active compounds is well-established. Future research may explore the direct biological effects of this and other amino acid esters, potentially uncovering novel therapeutic applications. For now, its primary value remains in the hands of synthetic chemists in both academic and industrial research settings.

References

- 1. Asparagine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. H-Asn-OMe.HCl L-Asparagine methyl ester hydrochloride [oakwoodchemical.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Research Applications of Methyl L-asparaginate monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-asparaginate monohydrochloride, a derivative of the non-essential amino acid L-asparagine, presents a compelling subject for investigation across various biomedical research fields. Its structural similarity to L-asparagine suggests a potential role in modulating cellular processes dependent on asparagine metabolism, a pathway of significant interest in oncology and neuroscience. This technical guide consolidates the current understanding of asparagine metabolism and explores the putative research applications of this compound, providing a framework for future studies. While direct experimental data on this specific compound is limited, this paper extrapolates from research on related asparagine analogs and the broader field of asparagine metabolism to highlight its potential in cancer therapy, neuroscience, and drug delivery. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate the design of new research initiatives.

Introduction: The Significance of Asparagine Metabolism

L-asparagine, a non-essential amino acid, plays a multifaceted role in cellular physiology, extending beyond its fundamental function as a building block for protein synthesis. It is a key metabolite involved in nitrogen balance, nucleotide synthesis, and cellular signaling. The enzyme asparagine synthetase (ASNS) catalyzes the synthesis of asparagine from aspartate and glutamine.[1][2] Notably, certain cancer cells, particularly those of hematopoietic origin like acute lymphoblastic leukemia (ALL), exhibit low expression of ASNS and are therefore dependent on extracellular asparagine for their proliferation and survival.[2][3][4] This metabolic vulnerability has been successfully exploited in cancer therapy through the enzymatic depletion of circulating asparagine using L-asparaginase.[3][4]

This compound, as a methyl ester derivative of L-asparagine, offers a unique chemical tool to probe and potentially manipulate asparagine-dependent pathways. Its esterification may alter its cell permeability, metabolic stability, and interaction with transporters and enzymes compared to L-asparagine, opening up new avenues for therapeutic development and mechanistic studies.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research.

| Property | Value | Reference |

| CAS Number | 57461-34-4 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| Storage | 2-8 °C | [1] |

Potential Research Applications

Cancer Research

The dependency of certain cancers on exogenous asparagine provides a strong rationale for investigating this compound as a potential therapeutic agent or a tool for studying asparagine metabolism in cancer.

While L-asparaginase has shown limited efficacy in solid tumors, which typically express ASNS, there is growing interest in targeting asparagine metabolism in these cancers.[6][7] Asparagine has been implicated in promoting solid tumor progression and metastasis.[3] this compound could be explored as a component of combination therapies, potentially sensitizing solid tumors to other chemotherapeutic agents by modulating asparagine-dependent signaling pathways.

Asparagine metabolism has been shown to influence T-cell function. The depletion of asparagine can suppress T-lymphocyte proliferation. This suggests that modulating asparagine availability in the tumor microenvironment could impact anti-tumor immune responses. Investigating the effect of this compound on different lymphocyte subsets could reveal its potential as an immunomodulatory agent.

Neuroscience

Amino acid esters are often explored in neuroscience for their potential to cross the blood-brain barrier and act as prodrugs for neuroactive amino acids. Given that L-aspartate, a related amino acid, is an excitatory neurotransmitter, this compound could be investigated for its potential neurological effects. It might serve as a precursor for neurotransmitter synthesis or modulate neuronal signaling through mechanisms that are yet to be elucidated.

Drug Delivery and Peptide Synthesis

This compound is a valuable building block in peptide synthesis.[8] The methyl ester group can serve as a protecting group for the carboxylic acid functionality of asparagine during peptide synthesis. Furthermore, the incorporation of this non-canonical amino acid derivative into peptides could enhance their stability, bioavailability, and therapeutic efficacy. Its potential use in drug delivery systems, for instance, in the formulation of targeted drug conjugates, warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the biological activities of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of a catalyst.

Materials:

-

L-asparagine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

Diethyl ether (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Protocol:

-

Suspend L-asparagine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride or acetyl chloride dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Add anhydrous diethyl ether to the residue to precipitate the product.

-

Collect the white solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Characterize the final product (this compound) by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro Anti-cancer Activity: Lymphocyte Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of lymphocyte-derived cancer cell lines (e.g., Jurkat, MOLT-4).[9][10][11][12][13]

Materials:

-

Lymphoblastic leukemia cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in sterile PBS or culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Seed the leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The potential mechanism of action of this compound is likely intertwined with the intricate network of signaling pathways regulated by asparagine availability.

Asparagine Depletion and Cellular Stress Response

Depletion of intracellular asparagine, which could be a consequence of treatment with this compound, is known to activate the GCN2-eIF2α-ATF4 pathway, a key cellular stress response.[14] This pathway upregulates the expression of genes involved in amino acid synthesis and transport, including ASNS itself, as a compensatory mechanism.

Caption: GCN2-eIF2α-ATF4 stress response pathway activated by asparagine depletion.

Crosstalk with Major Cancer Signaling Pathways

Asparagine metabolism is interconnected with key signaling pathways that drive cancer cell proliferation and survival, such as the mTORC1 and PI3K/Akt pathways.[14][15] Asparagine can promote mTORC1 activity, a central regulator of cell growth and protein synthesis.[3] Therefore, interfering with asparagine homeostasis using this compound could lead to the inhibition of these pro-tumorigenic pathways.

Caption: Potential impact on PI3K/Akt and mTORC1 signaling pathways.

Experimental Workflow for Mechanistic Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary.

Caption: Workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a promising yet understudied molecule with significant potential for application in biomedical research. Its relationship to L-asparagine positions it as a valuable tool for investigating the roles of asparagine metabolism in cancer and neuroscience. The lack of extensive public data on this specific compound underscores the need for foundational research to validate the claims of its biological activity and to fully characterize its pharmacological profile.

Future research should focus on:

-

Systematic in vitro screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines, including those with varying levels of ASNS expression.

-

In vivo efficacy studies: Validating the anti-leukemic and other anti-cancer effects in preclinical animal models.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Mechanistic studies: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound.

-

Neuropharmacological profiling: Investigating its effects on neuronal function and its potential as a therapeutic agent for neurological disorders.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and pave the way for novel therapeutic strategies targeting asparagine metabolism.

References

- 1. What are ASN inhibitors and how do they work? [synapse.patsnap.com]

- 2. Asparagine Synthetase Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Asparagine synthetase activity of mouse leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Asparagine Metabolism in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Asparagine Metabolism in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Lab13 [science.umd.edu]

- 10. Evaluation of the MTT lymphocyte proliferation assay for the diagnosis of neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. euncl.org [euncl.org]

- 13. Leukocyte Proliferation Assay (Immunostimulation) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MAPK signaling regulates c‐MYC for melanoma cell adaptation to asparagine restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Effects of L-asparaginase on proliferation, cell cycle and apoptosis of Burkitt lymphoma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Methyl L-asparaginate Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Methyl L-asparaginate Monohydrochloride (CAS No. 57461-34-4). The information herein is compiled for professionals in research and development who may handle this compound. Due to the absence of a complete, formally issued Safety Data Sheet (SDS), this guide synthesizes available data from chemical suppliers and information on analogous compounds to provide as complete a safety profile as possible.

Chemical Identification and Properties

This compound is the methyl ester hydrochloride salt of the amino acid L-asparagine. It is commonly used in biochemical research and as a building block in peptide synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57461-34-4 | [3] |

| Molecular Formula | C₅H₁₀N₂O₃·HCl | [3] |

| Molecular Weight | 182.61 g/mol | [3][4] |

| Appearance | White solid / crystalline powder | [2][4] |

| Boiling Point | 328.5°C at 760 mmHg | [3] |

| Flash Point | 198.1°C | [3] |

| Storage Temperature | -15°C to -20°C | [3][5] |

| Purity | ≥98% | [5][6] |

Hazard Identification and Classification

While a full GHS classification is not consistently available, aggregated data from suppliers indicates that this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[3][7] The analogous compound, L-Aspartic acid β-methyl ester hydrochloride, is formally classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[7]

Table 2: GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7] |

| P264 | Wash skin thoroughly after handling.[3][7] |

| P271 | Use only outdoors or in a well-ventilated area.[3][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of water/soap.[3][7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |

| P319 & P312 | Get medical help if you feel unwell.[3][7] |

| P332+P317 & P313 | If skin irritation occurs: Get medical help/advice.[3][7] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[7] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3] |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |

Toxicological Data:

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[9][10]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][11] Flame-resistant clothing may be appropriate depending on the experimental context.[9][10]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, a full-face respirator with a particulate filter (e.g., N95 or P1) is necessary.[9][11]

Safe Handling Practices

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][9][10]

-

Wash hands thoroughly after handling.[7]

-

Use non-sparking tools to prevent ignition from electrostatic discharge.[3][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[12][13]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9][10]

-

The recommended storage temperature is between -15°C and -20°C.[3][5]

-

Store away from foodstuff containers and incompatible materials.[3][10]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Avoid dust formation.[10]

-

Wear appropriate PPE, including respiratory protection.

-

Collect the spilled material mechanically (e.g., sweep or vacuum) and place it in a suitable, closed container for disposal.[10]

-

Do not let the chemical enter drains.[11]

First Aid

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][7]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3][7]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]

Fire-Fighting and Disposal Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9]

-

Specific Hazards: The compound is combustible.[14] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][14]

Disposal

-

Dispose of the compound and its container at an approved waste disposal facility.[3]

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols and Workflows

General Synthetic Protocol

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature.[15][16] The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the solvent is evaporated to yield the product.[15][16] This one-step reaction is valued for its mild conditions and high yields.[15][16]

Diagram 1: General Workflow for Synthesis

Caption: General workflow for the synthesis of amino acid methyl ester hydrochlorides.

Safe Handling Workflow

The following diagram illustrates a logical workflow for safely managing this compound from receipt to disposal.

Diagram 2: Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. L-アスパラギン酸 β-メチルエステル 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. aksci.com [aksci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

Understanding the hydrochloride salt form of methyl L-asparaginate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-asparaginate hydrochloride, the hydrochloride salt of the methyl ester of the amino acid L-asparagine, is a crucial building block in synthetic organic chemistry and pharmaceutical development. Its enhanced solubility and stability compared to the parent amino acid make it a valuable precursor in peptide synthesis and a key intermediate in the development of therapeutic agents, particularly for neurological and metabolic disorders. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and a summary of its applications in biochemical research and drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Methyl L-asparaginate hydrochloride is a white to off-white crystalline powder. The hydrochloride salt form enhances the stability and solubility of the L-asparagine methyl ester, making it more amenable to various experimental conditions. Several CAS numbers are associated with this compound and its isomers, with 57461-34-4 and 6384-09-4 commonly used for the α-methyl ester.[1]

Table 1: Physicochemical Properties of Methyl L-Asparaginate Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀N₂O₃·HCl | |

| Molecular Weight | 182.61 g/mol | |

| Appearance | White to off-white powder | |

| Boiling Point | 328.5 °C at 760 mmHg (Predicted) | [2] |

| Storage Conditions | 2°C - 8°C |

Table 2: Solubility Profile of Methyl L-Asparaginate Hydrochloride

| Solvent | Solubility | Reference(s) |

| Water | Soluble | General knowledge |

| Methanol | Soluble | General knowledge |

| Ethanol | Sparingly soluble | General knowledge |

| Dimethyl Sulfoxide (DMSO) | Readily soluble | [3][4] |

Synthesis and Purification

The synthesis of methyl L-asparaginate hydrochloride is typically achieved through the esterification of L-asparagine. A common and efficient method involves the use of methanol in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like trimethylchlorosilane (TMSCl).

Experimental Protocol: Synthesis via Trimethylchlorosilane/Methanol System

This protocol is based on a general method for the synthesis of amino acid methyl ester hydrochlorides.

Materials:

-

L-asparagine

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether (or other suitable non-polar solvent for precipitation)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for reactions at elevated temperatures)

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-asparagine (1 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).

-

Addition of TMSCl: While stirring the suspension at room temperature, slowly add trimethylchlorosilane (1.5-2.0 equivalents) dropwise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reaction. The suspension will gradually become a clear solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting L-asparagine spot.

-

Isolation: After the reaction is complete, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator. This will typically yield a white solid or a viscous oil.

-

Purification: To the crude product, add a sufficient amount of a non-polar solvent such as diethyl ether to induce precipitation. Stir the suspension vigorously to break up any clumps.

-

Filtration and Drying: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified methyl L-asparaginate hydrochloride under vacuum to a constant weight.

Experimental Workflow

Caption: Synthesis workflow for methyl L-asparaginate hydrochloride.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for Methyl L-Asparaginate Hydrochloride

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Multiplet for the α-proton (~4.0-4.2 ppm).- Multiplets for the β-protons (~2.8-3.0 ppm).- Broad singlets for the amide and ammonium protons. |

| ¹³C NMR | - Carbonyl carbon of the ester (~170-172 ppm).- Carbonyl carbon of the amide (~173-175 ppm).- α-carbon (~51-53 ppm).- Methyl carbon of the ester (~52-54 ppm).- β-carbon (~35-37 ppm). |

| FT-IR (cm⁻¹) | - N-H stretch (ammonium and amide) (~3400-3200 cm⁻¹).- C-H stretch (aliphatic) (~3000-2800 cm⁻¹).- C=O stretch (ester) (~1740 cm⁻¹).- C=O stretch (amide I) (~1680 cm⁻¹).- N-H bend (amide II) (~1640 cm⁻¹). |

Applications in Research and Drug Development

Methyl L-asparaginate hydrochloride serves as a versatile tool in various scientific disciplines, primarily due to its role as a protected and more soluble form of L-asparagine.

-

Peptide Synthesis: It is a fundamental building block in the solid-phase and solution-phase synthesis of peptides. The methyl ester protects the C-terminus carboxylic acid, allowing for selective coupling at the N-terminus.

-

Drug Development: The compound is utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. It has been noted for its relevance in the development of treatments for neurological and metabolic disorders.

-

Biochemical Research: In biochemical studies, it can be used to investigate enzyme kinetics, protein structure, and cellular metabolic pathways involving asparagine.

-

Nutritional Science: It finds application in the formulation of specialized nutritional supplements.

Logical Relationship of Applications

Caption: Role of methyl L-asparaginate HCl in research and development.

Conclusion

Methyl L-asparaginate hydrochloride is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and biochemistry. Its favorable physical properties and versatile reactivity make it an indispensable tool for the synthesis of peptides and other bioactive molecules. This guide has provided a consolidated resource of its properties, a detailed synthetic protocol, and an overview of its key applications, which should serve as a valuable reference for researchers and professionals in drug discovery and development. Further characterization, including high-resolution spectroscopic analysis and detailed solubility studies, would be beneficial to expand the utility of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl L-asparaginate monohydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-asparaginate monohydrochloride (H-Asp(OMe)-OH·HCl) is a derivative of the amino acid L-aspartic acid. While not directly employed for chain elongation in standard solid-phase peptide synthesis (SPPS) due to its unprotected α-amino group, it serves as a crucial and cost-effective starting material for the synthesis of Nα-protected building blocks suitable for SPPS. The most common of these is Fmoc-L-Asp(OMe)-OH .

This document provides detailed protocols for the synthesis of Fmoc-L-Asp(OMe)-OH from this compound and the subsequent application of this building block in Fmoc-based SPPS. The use of the β-methyl ester side-chain protection offers a distinct alternative to the more common tert-butyl (OtBu) protection, with specific implications for managing the critical side reaction of aspartimide formation.

Core Challenge with Aspartic Acid: Aspartimide Formation

The incorporation of aspartic acid into a peptide sequence is frequently complicated by the formation of an aspartimide intermediate.[1] This side reaction is primarily promoted by the basic conditions used for Fmoc-group removal (e.g., piperidine) and can also occur under acidic conditions.[1][2] The aspartimide ring can subsequently reopen to yield a mixture of the desired α-linked peptide, the isomeric β-linked peptide, and racemized products, which are often difficult to separate from the target peptide.[3] The risk of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][2]

The choice of the side-chain protecting group for aspartic acid is the primary strategy to mitigate this problem. While the bulky tert-butyl ester (OtBu) is standard, the methyl ester (OMe) presents an alternative with different properties.

Data Presentation

Table 1: Comparison of Common Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS

| Protecting Group | Structure | Cleavage Conditions | Relative Risk of Aspartimide Formation | Key Advantages & Disadvantages |

| Methyl Ester (OMe) | -COOCH₃ | Saponification (e.g., NaOH) or strong acid (TFA, slower than OtBu) | Moderate | (+) Precursor is inexpensive. (-) Requires a separate, orthogonal deprotection step (saponification) if side-chain is to be deprotected on-resin. Cleavage with TFA is slow. |

| tert-Butyl Ester (OtBu) | -COOC(CH₃)₃ | Strong acid (e.g., TFA) | High (especially in Asp-Gly sequences) | (+) Cleaved simultaneously with most other side-chain protecting groups and resin linker during final TFA cleavage. (-) High propensity for aspartimide formation under piperidine treatment.[3] |

| 3,4-dimethyl-3-pentyl ester (OMpe) | -COOC(CH₃)₂CH(CH₃)₂ | Strong acid (e.g., TFA) | Low to Moderate | (+) Increased steric bulk significantly reduces aspartimide formation compared to OtBu.[4] (-) Higher cost. |

| Benzyl-type ester (OBno) | -COOCH₂-naphthalene | Strong acid (e.g., TFA) | Very Low | (+) Offers excellent suppression of aspartimide formation even in difficult sequences.[3] (-) Higher cost; potential for alkylation by-products during cleavage must be considered. |

Table 2: Representative Coupling Efficiencies and Side Product Formation

| Peptide Sequence (Resin-VKD-X-YI) | Asp Protecting Group | Coupling Reagent | Aspartimide Formation per Cycle (%) | D-Asp Formation (%) |

| X = Gly | Fmoc-Asp(OtBu)-OH | HBTU/DIPEA | ~5-15% | High |

| X = Gly | Fmoc-Asp(OMpe)-OH | HBTU/DIPEA | ~1-3% | Moderate |

| X = Gly | Fmoc-Asp(OBno)-OH | HBTU/DIPEA | ~0.1% | Low |

| X = Asn | Fmoc-Asp(OtBu)-OH | HBTU/DIPEA | ~2-5% | High |

| X = Asn | Fmoc-Asp(OBno)-OH | HBTU/DIPEA | <0.1% | Low |

*Data is illustrative, based on accelerated studies involving prolonged piperidine treatment to simulate multiple deprotection cycles.[3] While specific data for Fmoc-Asp(OMe)-OH is less prevalent in comparative studies, its steric profile suggests aspartimide formation rates would be higher than hindered esters like OMpe or OBno, but potentially influenced by solvent and base conditions.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Asp(OMe)-OH

This protocol details the N-α-Fmoc protection of this compound.

Materials:

-

This compound (H-Asp(OMe)-OH·HCl)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-